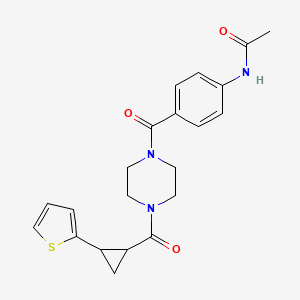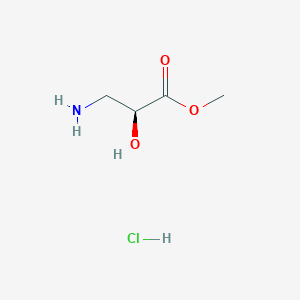![molecular formula C15H14F2N2O4 B2735947 2-[3-[(Z)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]-2,2-difluoroacetic acid CAS No. 1334034-83-1](/img/structure/B2735947.png)
2-[3-[(Z)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, the use of catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give clues about how the compound behaves under different conditions .Scientific Research Applications
Environmental Exposure and Effects
Phenoxy acid herbicides, such as MCPA and mecoprop, have been evaluated for their exposure levels in farm workers and their metabolic pathways. These studies highlight the significant percutaneous absorption route and the biological half-life of these compounds, indicating their persistence in the human body and the environment. The increased urinary excretion of sodium and potassium ions suggests a physiological effect on kidney ion transport due to these herbicides (Manninen et al., 1986).
Health Implications
Research on 2,4-Dichlorophenoxyacetic acid (a closely related compound) poisoning highlights the potential for misdiagnosis due to similar initial manifestations to anticholinesterase poisoning, a common cause of agrochemical poisoning. This emphasizes the need for accurate identification of the offending compound for appropriate management (Bhalla et al., 2007).
Toxicity and Exposure Studies
Studies on the toxicity and exposure to phenoxy acids and chlorophenols have been conducted, including case-control studies linking exposure to an increased risk of soft-tissue sarcomas. These findings suggest that carcinogenic effects might be exerted by these compounds or by impurities such as chlorinated dibenzodioxins and dibenzofurans present in commercial preparations (Hardell & Sandström, 1979).
Industrial and Consumer Product Exposure
Investigations into the use of phenoxyethanol in premature newborns as an antiseptic highlight the compound's absorption and metabolic pathways, demonstrating the balance between efficacy and potential risks associated with its use in vulnerable populations (Bührer et al., 2002).
Environmental Monitoring
Environmental monitoring studies, such as those assessing the presence of 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) in US adults, provide insights into human exposure levels to various phenoxy acids and their analogs. These studies are crucial for understanding exposure pathways and potential health risks associated with environmental contaminants (Silva et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[3-[(Z)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O4/c1-9(2)19-13(20)11(8-18)6-10-4-3-5-12(7-10)23-15(16,17)14(21)22/h3-7,9H,1-2H3,(H,19,20)(H,21,22)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUTWNUNALLFAV-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC(=CC=C1)OC(C(=O)O)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC(=CC=C1)OC(C(=O)O)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(Z)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]-2,2-difluoroacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

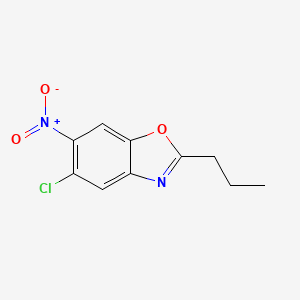
![2-methyl-2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2735866.png)
![2,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-3-carboxamide](/img/structure/B2735867.png)
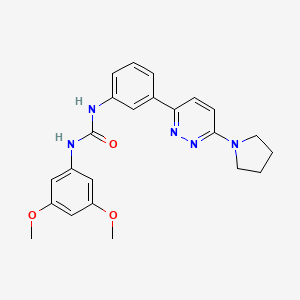

![7-Chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2735872.png)
![1-benzyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2735876.png)
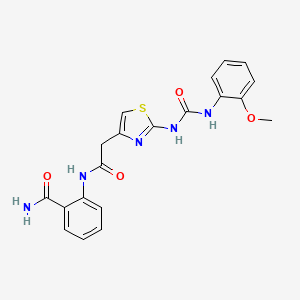
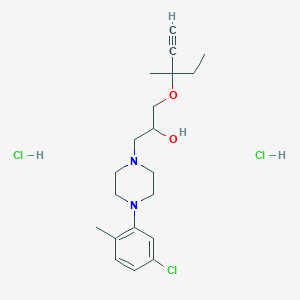
![6-Ethyl-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2735879.png)


